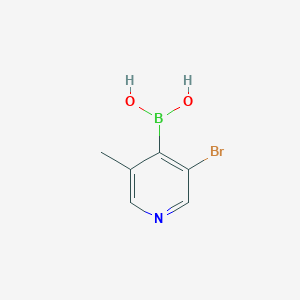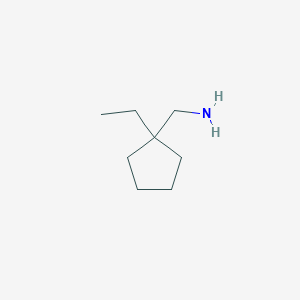![molecular formula C12H15NO5 B1526418 Acide 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoïque CAS No. 160450-13-5](/img/structure/B1526418.png)
Acide 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoïque
Vue d'ensemble
Description
“4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid” is a compound with the CAS Number: 160450-13-5 . It has a molecular weight of 253.25 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is 4-[(tert-butoxycarbonyl)amino]-3-hydroxybenzoic acid . The InChI code is 1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.25 . It is in powder form and is stored at room temperature .Applications De Recherche Scientifique
Synthèse de peptides
Ce composé est couramment utilisé dans la synthèse de peptides. Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour les acides aminés pendant le processus de synthèse. Il empêche les réactions indésirables en protégeant la fonctionnalité amine jusqu'à ce que la séquence peptidique souhaitée soit assemblée .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse de candidats médicaments. Son groupe amine protégé permet des réactions sélectives dans les synthèses en plusieurs étapes, ce qui est crucial pour le développement de nouveaux produits pharmaceutiques .
Science des matériaux
L'acide aminé protégé par Boc peut être utilisé pour modifier les surfaces ou créer des polymères dotés de fonctionnalités spécifiques. Ceci est particulièrement utile dans le développement de matériaux biocompatibles .
Techniques de séparation chirale
La forme protégée du composé est bénéfique dans les techniques de séparation chirale. Il peut être utilisé pour résoudre les mélanges racémiques en leurs composants énantiomériquement purs, ce qui est vital pour la production de médicaments énantiopurs .
Chimie analytique
En chimie analytique, Acide 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoïque peut être utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques pour garantir l'exactitude et la précision de l'analyse .
Bioconjugaison
La forme protégée par Boc de ce composé peut être utilisée dans les techniques de bioconjugaison. Elle permet la fixation de peptides à d'autres biomolécules ou surfaces sans affecter l'activité du peptide .
Études d'inhibition enzymatique
Les chercheurs utilisent ce composé dans des études d'inhibition enzymatique pour comprendre l'interaction entre les enzymes et les inhibiteurs potentiels. Le groupe Boc peut être éliminé après la réaction pour étudier les effets sur l'activité enzymatique .
Nanotechnologie
En nanotechnologie, le composé est utilisé pour créer des nanostructures aux propriétés spécifiques. Le groupe Boc peut être utilisé pour introduire des fonctionnalités aminées de manière contrôlée, ce qui est essentiel pour l'auto-assemblage de nanomatériaux .
Mécanisme D'action
The exact mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid is not yet fully understood, but it is believed to involve the inhibition of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters. This inhibition is believed to be due to the presence of the tert-butoxycarbonyl group in the structure of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid, which is thought to interact with the active site of the enzyme.
Biochemical and Physiological Effects
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters. In terms of physiological effects, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid has been shown to have an inhibitory effect on glucose metabolism, which could potentially have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid for laboratory experiments include its high yield and fast reaction time, as well as its potential applications in biochemistry, physiology, and drug development. The limitations of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid for laboratory experiments include its relatively high cost, as well as its potential toxicity.
Orientations Futures
The potential future directions for the study of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and drug development. Additionally, further research into the potential toxicity of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid and the development of methods to reduce its toxicity would be beneficial. Finally, further research into the potential applications of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid in the development of novel drugs and other biologically active compounds would be beneficial.
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-5-4-7(10(15)16)6-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIHHLQZFFJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)




